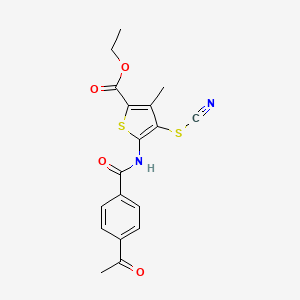

Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Acetylbenzamido Group: This step involves the acylation of the thiophene ring with 4-acetylbenzoyl chloride in the presence of a base such as pyridine.

Thiocyanation: The thiocyanate group is introduced by reacting the intermediate with thiocyanogen or a thiocyanate salt under mild conditions.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The thiocyanate group can be substituted with nucleophiles such as amines or alcohols, forming thioureas or thiocarbamates.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like primary amines or alcohols in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Thioureas or thiocarbamates.

科学的研究の応用

Chemistry

In chemistry, Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, this compound could be used in the production of advanced materials, such as conductive polymers or as intermediates in the synthesis of dyes and pigments.

作用機序

The mechanism of action of Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The acetylbenzamido group can form hydrogen bonds with biological macromolecules, while the thiocyanate group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

類似化合物との比較

Similar Compounds

Ethyl 5-(4-benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate: Similar structure but lacks the acetyl group, which may affect its reactivity and biological activity.

Methyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate: Similar but with a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

生物活性

Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antitumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H14N2O3S2

- Molecular Weight : 306.40 g/mol

The compound features a thiophene ring substituted with various functional groups, including a thiocyanate and an acetylbenzamide moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have focused on the antitumor properties of this compound. In vitro and in vivo evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.

-

In Vitro Studies :

- The compound exhibited dose-dependent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HCT116 cells.

- Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases 3 and 9.

-

In Vivo Studies :

- A study involving Ehrlich Ascites Carcinoma (EAC) models showed that administration of the compound led to a significant reduction in tumor volume and increased survival rates compared to control groups. Histopathological analyses confirmed reduced tumor proliferation and enhanced apoptosis in treated mice.

Antioxidant Activity

The compound also exhibits notable antioxidant properties, which may contribute to its antitumor effects. It was shown to increase total antioxidant capacity in liver tissues, reducing oxidative stress markers such as malondialdehyde (MDA) levels while increasing glutathione (GSH) levels.

The proposed mechanism of action for this compound includes:

- Apoptosis Induction : The compound activates apoptotic pathways through mitochondrial dysfunction, leading to cytochrome c release and subsequent caspase activation.

- Antioxidant Effects : By scavenging free radicals, the compound mitigates oxidative damage in cells, enhancing cellular survival under stress conditions.

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on MCF-7 Cells :

- Treatment with varying concentrations (5 µM to 25 µM) resulted in a significant decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.

-

EAC Model Study :

- Mice treated with the compound showed a reduction in ascitic fluid accumulation and improved liver function parameters (ALT, AST) compared to untreated controls, suggesting hepatoprotective effects alongside antitumor activity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O3S2 |

| Molecular Weight | 306.40 g/mol |

| IC50 (MCF-7) | 15 µM |

| IC50 (HCT116) | 20 µM |

| Apoptosis Induction | Yes |

| Antioxidant Activity | Significant |

特性

IUPAC Name |

ethyl 5-[(4-acetylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-4-24-18(23)15-10(2)14(25-9-19)17(26-15)20-16(22)13-7-5-12(6-8-13)11(3)21/h5-8H,4H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNLHGYOCTKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)SC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。